molecular formula C5H5NO2 B1318973 Furan-3-carboxamide CAS No. 609-35-8

Furan-3-carboxamide

Cat. No. B1318973
CAS RN: 609-35-8
M. Wt: 111.1 g/mol
InChI Key: GOLHZPOXCLTFRB-UHFFFAOYSA-N
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Description

Furan-3-carboxamide is a chemical compound with the CAS Number: 609-35-8 . It has a molecular weight of 111.1 and its IUPAC name is 3-furamide .


Synthesis Analysis

Furan-carboxamide derivatives have been synthesized from acyl chlorides and heterocyclic amine derivatives . The target products were obtained in one step through a simple coupling reaction of these two components, yielding the furan-carboxamide derivatives in 30–80% yields .


Molecular Structure Analysis

The molecular structure of Furan-3-carboxamide was confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

Furan-carboxamide derivatives have been used as model compounds to study the competition between two modes of indirect photochemistry . They have been used to investigate structure−reactivity relationships in photodegradation reactions involving singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) .


Physical And Chemical Properties Analysis

Furan-3-carboxamide is a solid at room temperature . It has a boiling point of 274.6±13.0 C at 760 mmHg and a melting point of 169-171 C .

Scientific Research Applications

1. Photodegradation Studies in Environmental Science

  • Application Summary: Furan Carboxamides have been used as model compounds to study the competition between two modes of indirect photochemistry . This research is significant for understanding the photodegradation of several micropollutants in sunlit surface waters .
  • Methods of Application: A series of model compounds inspired by the chemical structure of fenfuram, a fungicide used in the 1980s, were synthesized . A combination of steady-state and time-resolved approaches was employed to predict the extent of singlet oxygen-induced degradation .
  • Results: The results indicated that bimolecular rate constants measured via time-resolved techniques alone are not sufficient to accurately predict environmental half-lives, as intrinsic differences in the reaction mechanism can amplify the importance of secondary degradation pathways .

2. Antibacterial Activity of Furan Derivatives

  • Application Summary: Furan derivatives, including Furan-3-carboxamide, have been studied for their antibacterial activity . These compounds have been used in the search for new drugs due to their remarkable therapeutic efficacy .
  • Methods of Application: The furan nucleus is included in the synthesis of new drugs . Various methods of creating furan derivatives and their structural reactions offer a wide range of prospects in the field of organic chemistry and medicinal chemistry .
  • Results: Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas .

3. Synthesis of Nitrofurantoin Analogues

  • Application Summary: Furan-3-carboxamide has been used in the synthesis of nitrofurantoin analogues . These analogues have been studied for their antibacterial activity .
  • Methods of Application: A series of thirteen nitrofurantoin analogues containing furan and pyrazole scaffolds were synthesized . The compounds were created by the condensation of 5-Amino-1 H-pyrazole-4-carboxamides with 5 .
  • Results: All synthesized nitrofurantoin analogues were biologically inert against Staphylococcus aureus and Streptococcus faecium .

4. Production of Pharmaceuticals, Resin, Agrochemicals, and Lacquers

  • Application Summary: Furan-3-carboxamide is used in the production of various industrial products .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of this application are the production of pharmaceuticals, resin, agrochemicals, and lacquers .

5. Synthesis of Next-Generation Carbamothioyl-Furan-2-Carboxiamide Derivatives

  • Application Summary: Furan-3-carboxamide has been used in the synthesis of next-generation carbamothioyl-furan-2-carboxiamide derivatives . These derivatives have been screened for their anti-cancer and anti-microbial activities .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The results of this application are the production of next-generation carbamothioyl-furan-2-carboxiamide derivatives with potential anti-cancer and anti-microbial activities .

Safety And Hazards

The safety information for Furan-3-carboxamide includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Future Directions

Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus . This suggests that these compounds, including Furan-3-carboxamide, could be further explored for their potential in antiviral drug development .

properties

IUPAC Name

furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLHZPOXCLTFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591586
Record name Furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-3-carboxamide

CAS RN

609-35-8
Record name 3-Furancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furan-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
N Zanatta, SH Alves, HS Coelho, DM Borchhardt… - Bioorganic & medicinal …, 2007 - Elsevier
… a negative correlation with the indicator variables I R(NH) and I R(CH2/NH) suggesting that the absence of CH 2 and NH as the spacer groups between the furan-3-carboxamide …
Number of citations: 87 www.sciencedirect.com
AS Tikhomirov, CY Lin, YL Volodina… - European Journal of …, 2018 - Elsevier
… an alternative anthra[2,3-b]furan-3-carboxamide scaffold [14]. The most potent amide … Furthermore, the prototypic parenteral drug formulation of anthra[2,3-b]furan-3-carboxamide …
Number of citations: 32 www.sciencedirect.com
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
Anthraquinones and their analogues, in particular heteroarene-fused anthracendiones, are prospective scaffolds for new compounds with improved antitumor characteristics. We herein …
Number of citations: 68 www.sciencedirect.com
L Xia, YR Lee - RSC advances, 2014 - pubs.rsc.org
A novel and efficient In(OTf)3-catalyzed cascade formal [3 + 2] cycloaddition of 1,4-naphthoquinones or benzoquinones with β-ketoamides was developed to provide naphtho[1,2-b]furan…
Number of citations: 18 pubs.rsc.org
Y Yu, J Zheng, L Cao, S Li, X Li, HB Zhou, X Liu, S Wu… - RSC …, 2017 - pubs.rsc.org
… In particular, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide 1a showed the best activity against the H5N1 virus with an EC 50 value of 1.25 μM. For the first time, the …
Number of citations: 11 pubs.rsc.org
L Xia, A Idhayadhulla, YR Lee - Molecular diversity, 2016 - Springer
… Diverse naphtho[1,2-b]furan-3-carboxamide derivatives 12a–12q were synthesized in high yield via the novel \(\hbox {Re}_{2}\hbox {O}_{7}\)-catalyzed formal [3\(+\)2] cycloaddition of 1,…
Number of citations: 5 link.springer.com
YL Volodina, LG Dezhenkova, AS Tikhomirov… - European Journal of …, 2019 - Elsevier
… The anthra[2,3-b]furan-3-carboxamide 1 demonstrated strikingly different properties … Our previously reported anthra[2,3-b]furan-3-carboxamide 1 demonstrated fundamentally different …
Number of citations: 24 www.sciencedirect.com
S Sultana, JJ Shim, SH Kim, YR Lee - Organic & Biomolecular …, 2018 - pubs.rsc.org
… 2,4-Dimethyl-N-(p-tolyl)furan-3-carboxamide (3b). The title compound (3b) was prepared according to the general procedure. The product was obtained as a white solid, mp 123–125 C. …
Number of citations: 8 pubs.rsc.org
GA White - Pesticide Biochemistry and Physiology, 1988 - Elsevier
The structure-activity relationships were tested between a broad structural range of substituted mono-, di-, and trimethylfuran carboxamides and the succinate dehydrogenase complex (…
Number of citations: 19 www.sciencedirect.com
FA Chowdhury, H Nishino - Journal of heterocyclic chemistry, 2005 - Wiley Online Library
The reaction of N,N′‐oligomethylenebis(3‐oxobutanamide)s with 1,1‐diarylethenes in the presence of manganese(III) acetate in acetic acid at 100 produced NN′‐oligomethylenebis(…
Number of citations: 19 onlinelibrary.wiley.com

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